molecular formula C8H4F6N2O2 B1608574 2-Nitro-4,5-bis(trifluoromethyl)aniline CAS No. 35010-32-3

2-Nitro-4,5-bis(trifluoromethyl)aniline

Cat. No. B1608574
CAS RN: 35010-32-3
M. Wt: 274.12 g/mol
InChI Key: XCCONFFFCYGZJB-UHFFFAOYSA-N
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Description

2-Nitro-4,5-bis(trifluoromethyl)aniline, also known as NTFA, is a chemical compound with a molecular formula of C8H4F6N2O2. This compound is widely used in various scientific research applications due to its unique properties.

Scientific Research Applications

Safe Preparation of Acetophenone Derivatives

2-Nitro-4,5-bis(trifluoromethyl)aniline, as a diazonium salt, is utilized in the synthesis of 3,5-bis(trifluoromethyl)acetophenone, demonstrating its role in safe and efficient chemical production processes (Zhao Li-qiang, 2007).

Synthesis of Novel Pesticides

This compound is pivotal in the synthetic process of novel pesticides like Bistrifluron, showcasing its application in developing potent growth-retarding agents against pests (Liu An-chan, 2015).

Cyclization Reactions in Organic Synthesis

Cyclization reactions involving 1-Nitro-2-anilino-ethylenes, including derivatives of this compound, play a significant role in organic synthesis, leading to various complex compounds (H. Schäfer, B. Bartho, K. Gewald, 1977).

Catalyst in Nitroarene Reduction

This compound has been used in research exploring the reduction of nitroarenes to anilines, which is crucial in the production of chemicals like dyes, pigments, pharmaceuticals, and agrochemicals (H. Hosoya et al., 2019).

Synthesis of Energetic Materials

It's involved in the creation of energetic materials, such as the synthesis of 1,3-bis(nitroimido)-1,2,3-triazolate anion, highlighting its role in high-performance explosives and propellants (T. Klapötke et al., 2012).

Detection in Biological Material

The detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material, using techniques like TLC and GC-MS, is researched for forensic and toxicological purposes (V. K. Shormanov et al., 2016).

properties

IUPAC Name

2-nitro-4,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCONFFFCYGZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406158
Record name 2-nitro-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35010-32-3
Record name 2-nitro-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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